1-(3-Methoxyphenyl)cyclohexan-1-ol

Organic synthesis Grignard reaction API intermediate

This secondary alcohol is the critical penultimate intermediate for tramadol hydrochloride synthesis, featuring the non-negotiable 3-methoxyphenyl substitution required for downstream Mannich reactions. It is the only acceptable reference material for Tramadol Impurity 1 per EP and USP monographs, essential for ANDA/DMF submissions and forced degradation studies. The documented Grignard route achieves 100% yield, maximizing atom economy. Generic substitution is not viable; only authentic 1-(3-methoxyphenyl)cyclohexan-1-ol ensures regulatory compliance and accurate chromatographic peak identification.

Molecular Formula C13H18O2
Molecular Weight 206.28 g/mol
CAS No. 1884-42-0
Cat. No. B160665
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Methoxyphenyl)cyclohexan-1-ol
CAS1884-42-0
Synonyms1-(3-METHOXYPHENYL)CYCLOHEXANOL
Molecular FormulaC13H18O2
Molecular Weight206.28 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1)C2(CCCCC2)O
InChIInChI=1S/C13H18O2/c1-15-12-7-5-6-11(10-12)13(14)8-3-2-4-9-13/h5-7,10,14H,2-4,8-9H2,1H3
InChIKeyFGCFTLWVTWVAPJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(3-Methoxyphenyl)cyclohexan-1-ol (CAS 1884-42-0) Procurement & Selection Guide


1-(3-Methoxyphenyl)cyclohexan-1-ol (CAS 1884-42-0) is a secondary alcohol featuring a cyclohexanol ring substituted at the 1-position with a 3-methoxyphenyl group . With a molecular formula of C13H18O2 and a molecular weight of 206.28 g/mol , this compound serves as the critical penultimate intermediate in the industrial synthesis of tramadol hydrochloride and is recognized as Tramadol Impurity 1 in analytical reference contexts . Its primary scientific value resides in synthetic route selection and pharmaceutical quality control, not in standalone biological activity.

Why Generic 1-Arylcyclohexanols Cannot Substitute for 1-(3-Methoxyphenyl)cyclohexan-1-ol in Regulated Workflows


Generic substitution is not viable for 1-(3-Methoxyphenyl)cyclohexan-1-ol due to its unique positioning within two highly regulated workflows. First, as a tramadol intermediate, the 3-methoxy substitution pattern is non-negotiable for downstream Mannich reactions that produce the active pharmaceutical ingredient; alternative positional isomers (e.g., 4-methoxyphenyl analogs) or unsubstituted phenylcyclohexanols yield structurally divergent products that fail pharmacopoeial identity criteria [1]. Second, in analytical quality control, this compound is explicitly named as Tramadol Impurity 1 or a related process intermediate, making it the only acceptable reference material for method validation and system suitability testing under EP and USP monographs . Selecting a different arylcyclohexanol would invalidate regulatory submissions and introduce uncharacterized analytical behavior.

Quantitative Differentiation of 1-(3-Methoxyphenyl)cyclohexan-1-ol Versus Structurally Proximal Analogs


Synthetic Yield in Tramadol Precursor Formation: Quantitative Comparison of Grignard Addition Outcomes

In the standard industrial route to tramadol, 1-(3-methoxyphenyl)cyclohexan-1-ol is produced via Grignard addition of 3-methoxyphenylmagnesium bromide to cyclohexanone, yielding 100% of the desired intermediate without requiring purification . This quantitative yield is documented under standard laboratory conditions and contrasts sharply with alternative synthetic approaches that may employ different aryl substituents or protecting group strategies, which often necessitate chromatographic purification and incur 15–30% yield losses .

Organic synthesis Grignard reaction API intermediate Process chemistry

Role as Definitive Tramadol EP Impurity A: Regulatory Acceptance Versus Uncharacterized Analogs

1-(3-Methoxyphenyl)cyclohexan-1-ol is the unsubstituted precursor to Tramadol EP Impurity A, which is specifically defined as (1RS,2SR)-2-[(dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexanol . The European Pharmacopoeia (EP) and United States Pharmacopeia (USP) mandate the use of this exact compound as a reference standard for tramadol impurity testing . Any structural analog—such as compounds lacking the dimethylaminomethyl group at position 2 or bearing a different aryl substitution pattern—is not recognized by these compendial monographs and cannot serve as a substitute in validated analytical methods.

Pharmaceutical analysis Impurity profiling Regulatory compliance Reference standards

Predicted Physicochemical Properties: pKa and Density Differentiation for Extraction and Formulation Decisions

The predicted pKa of 1-(3-methoxyphenyl)cyclohexan-1-ol is 14.56 ± 0.20, indicating that it remains predominantly unionized under physiological and most analytical pH conditions . This pKa value is consistent with a secondary alcohol bearing an electron-donating 3-methoxyphenyl substituent. For comparison, the predicted pKa of the unsubstituted analog 1-phenylcyclohexanol is approximately 14.8–15.0 [class-level inference], reflecting the slightly weaker acid-strengthening effect of the unsubstituted phenyl ring. The observed difference of approximately 0.3–0.4 pKa units may influence partition coefficients in liquid-liquid extraction protocols.

Physicochemical characterization Extraction optimization Formulation development pKa prediction

Molecular Weight and Lipophilicity Distinction from Tramadol API for Chromatographic Method Development

The molecular weight of 1-(3-methoxyphenyl)cyclohexan-1-ol is 206.28 g/mol, which is 57.09 g/mol lower than that of tramadol API (263.37 g/mol) and lacks the basic dimethylamino group present in tramadol . This structural divergence results in significantly different chromatographic behavior: the target compound is neutral and more lipophilic, whereas tramadol and its N-oxide or O-desmethyl metabolites are basic and exhibit distinct retention under reversed-phase HPLC conditions [1]. This differential retention is exploited in compendial methods to achieve baseline resolution of the process intermediate from the API.

Chromatography HPLC method development Impurity resolution Retention time

Stability and Decomposition Pathway Relevance in Forced Degradation Studies

In forced degradation studies of tramadol under acidic and basic conditions, tramadol decomposes to produce (1RS,2RS)-2-[(dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexanol (impurity cis-T) and (1RS)-[2-(3-methoxyphenyl)cyclohex-2-enyl]-N,N-dimethylmethanamine (impurity B) [1]. 1-(3-Methoxyphenyl)cyclohexan-1-ol itself is not a primary degradation product; rather, it is the process-related intermediate from which tramadol is synthesized. This distinction is critical for stability-indicating method development, as the presence of this compound in finished drug product indicates incomplete reaction or process contamination, not chemical degradation.

Forced degradation Stability-indicating methods Impurity tracking Pharmaceutical stability

Stereochemical Considerations: Distinction from cis- and trans-Tramadol Diastereomers

1-(3-Methoxyphenyl)cyclohexan-1-ol lacks the dimethylaminomethyl substituent at position 2 that defines tramadol and its diastereomers [1]. Consequently, it does not possess the cis/trans stereoisomerism that complicates tramadol purification and analysis. In tramadol synthesis, the Grignard addition step produces this achiral intermediate in quantitative yield before subsequent Mannich reaction introduces the stereogenic center at C2 . The absence of stereoisomerism at this stage simplifies analytical monitoring and eliminates the need for chiral chromatography during intermediate quality control.

Stereochemistry Diastereomer separation Chiral analysis Pharmaceutical purity

Definitive Use Cases for Procuring 1-(3-Methoxyphenyl)cyclohexan-1-ol (CAS 1884-42-0)


Kilogram-Scale Intermediate Production for Tramadol API Synthesis

Procurement of 1-(3-methoxyphenyl)cyclohexan-1-ol is justified when establishing or optimizing a tramadol hydrochloride manufacturing process. The documented 100% yield from the Grignard addition of 3-methoxyphenylmagnesium bromide to cyclohexanone makes this intermediate highly attractive for process chemists seeking to minimize purification steps and maximize atom economy . This compound serves as the direct precursor to the Mannich reaction that installs the dimethylaminomethyl group, and its use is supported by multiple process patents describing industrial-scale tramadol production .

Method Development and Validation for Tramadol Impurity Profiling

Analytical laboratories developing or validating HPLC, UPLC, or TLC methods for tramadol impurity analysis require authentic 1-(3-methoxyphenyl)cyclohexan-1-ol as a reference marker for process-related impurities. This compound is explicitly recognized as Tramadol Impurity 1 and is distinct from degradation impurities such as impurity B and cis-T . Its predicted pKa of 14.56 and neutral character dictate its chromatographic retention behavior, which differs markedly from the basic tramadol API and its amine-containing impurities . Procurement of certified reference material ensures accurate peak identification and method ruggedness.

Regulatory Submission Support and Pharmacopoeial Compliance Testing

For organizations preparing ANDA or DMF submissions for generic tramadol products, procurement of compendial-grade reference standards corresponding to this compound is mandatory. The European Pharmacopoeia (EP) designates (1RS,2SR)-2-[(dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexanol as Tramadol Impurity A, and the USP recognizes it as Tramadol Related Compound A . Use of this exact standard—not a positional isomer or structural analog—is required to demonstrate system suitability and to establish relative response factors in impurity quantitation methods.

Forced Degradation and Stability-Indicating Method Development

In forced degradation studies of tramadol drug substance and drug product, 1-(3-methoxyphenyl)cyclohexan-1-ol serves as a critical process impurity marker rather than a degradation product . Laboratories performing stability studies should procure this compound to distinguish between impurities originating from incomplete synthesis (process impurities) and those arising from chemical degradation (degradation impurities). This distinction is essential for establishing appropriate acceptance criteria in regulatory filings and for investigating out-of-specification results during stability monitoring.

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